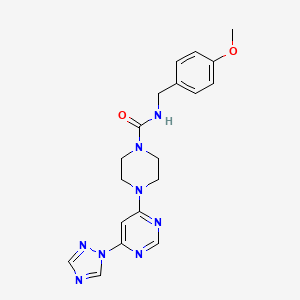![molecular formula C22H23N3O4 B2441542 2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886161-88-2](/img/structure/B2441542.png)
2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a chromene ring, and a pyridine ring. It also has a dimethylamino group and a methoxy group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. A similar compound, C24H18N4O4, has a monoclinic crystal structure with specific dimensions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis and Reactivity
The compound's synthesis involves intricate chemical reactions and methodologies that contribute to the broader field of heterocyclic chemistry. For instance, the synthesis of polyfunctional fused heterocyclic compounds via indene-1,3-diones demonstrates the compound's role in forming structurally complex molecules with potential biological activities (Hassaneen et al., 2003). Similarly, the study on the reaction of 2-thiazolin-4-ones under various conditions highlights the compound's utility in creating derivatives with possible therapeutic applications (Al-Zaydi, 2010).
Antioxidant Properties
Research into 6-substituted-2,4-dimethyl-3-pyridinols reveals the antioxidant properties of compounds structurally related to the query compound, indicating its potential in developing new antioxidant agents (Wijtmans et al., 2004). This area of research is crucial for addressing oxidative stress-related diseases.
Photophysical Properties
The investigation of D-π-A 1,4-dihydropyridine derivatives showcases the aggregation-induced emission characteristics of compounds similar to the query compound, which are significant for developing materials with advanced optical properties (Lei et al., 2016). This research is pertinent to the fields of materials science and optoelectronics.
Medicinal Chemistry Applications
The synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, related to the structural framework of the query compound, illustrate the potential for creating novel therapeutics (Opozda et al., 2006). Such research is fundamental in drug discovery and development.
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(dimethylamino)propyl]-6-methoxy-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-24(2)11-6-12-25-19(16-7-4-5-10-23-16)18-20(26)15-9-8-14(28-3)13-17(15)29-21(18)22(25)27/h4-5,7-10,13,19H,6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTDIVFDRAWIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2441460.png)
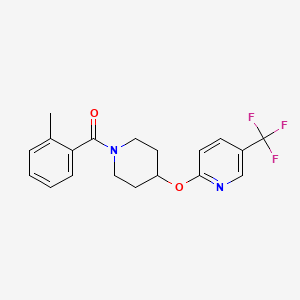
![5-benzyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441462.png)
![N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-ethylcyclohexanamine hydrochloride](/img/structure/B2441463.png)
![N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2441465.png)
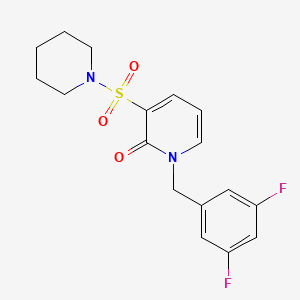
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2441470.png)
![Benzyl 1-fluorosulfonyl-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2441471.png)
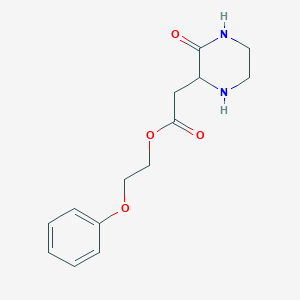
![1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2441474.png)
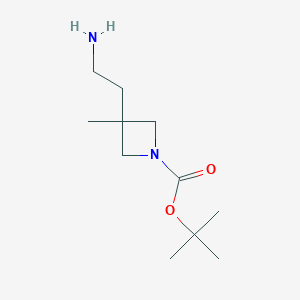
![(E)-ethyl 4-(5-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate](/img/structure/B2441478.png)
![N-(3-methoxybenzyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2441479.png)
